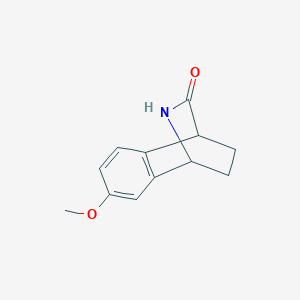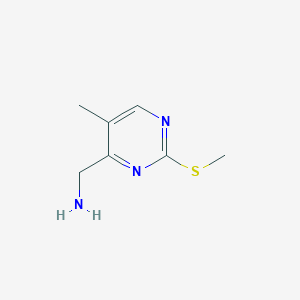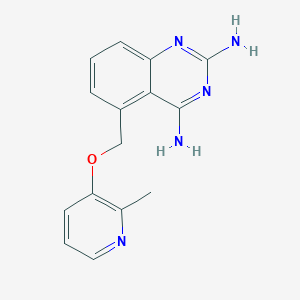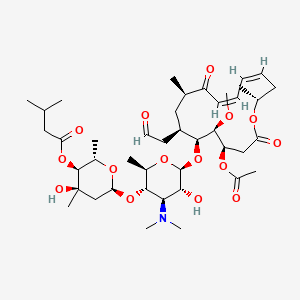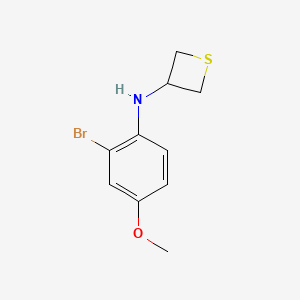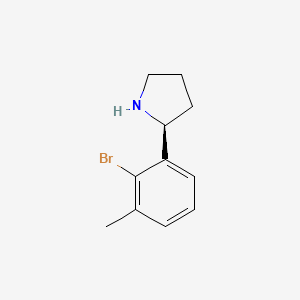
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a bromo and methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromo-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenylpyrrolidine derivative.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Methylation: The methyl group is introduced using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding phenylpyrrolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated phenylpyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Bromo-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The bromo and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrrolidine ring provides structural rigidity, which can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine: Similar structure but with a chloro substituent instead of bromo.
(S)-2-(2-Fluoro-3-methylphenyl)pyrrolidine: Contains a fluoro substituent.
(S)-2-(2-Iodo-3-methylphenyl)pyrrolidine: Features an iodo substituent.
Uniqueness
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine is unique due to the presence of the bromo group, which can participate in specific chemical reactions and interactions that are distinct from those of its chloro, fluoro, or iodo analogs. The bromo group can also influence the compound’s physical properties, such as solubility and melting point.
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
(2S)-2-(2-bromo-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m0/s1 |
Clave InChI |
SNBHRHDJPPPQMM-JTQLQIEISA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@@H]2CCCN2)Br |
SMILES canónico |
CC1=C(C(=CC=C1)C2CCCN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)


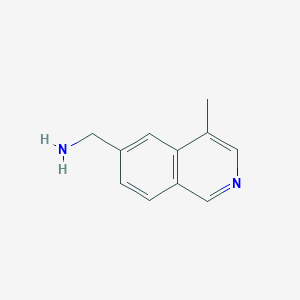

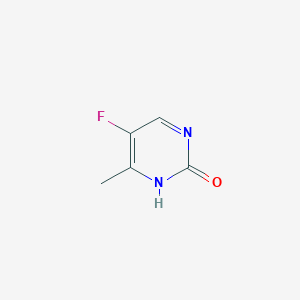
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)

